molecular formula C10H11N5O2 B2858765 Ethyl 5-amino-2-(tetrazol-1-yl)benzoate CAS No. 2248268-17-7

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate

Cat. No.: B2858765
CAS No.: 2248268-17-7
M. Wt: 233.231
InChI Key: WYVCEBYZWJVGGS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate is a heterocyclic compound featuring a benzoate ester core substituted with an amino group at the 5-position and a tetrazole ring at the 2-position. The ethyl ester group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Properties

IUPAC Name

ethyl 5-amino-2-(tetrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)8-5-7(11)3-4-9(8)15-6-12-13-14-15/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVCEBYZWJVGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling and Sequential Functionalization

Synthetic Route Overview

This method involves a multi-step sequence starting from ethyl 5-nitro-2-iodobenzoate , leveraging palladium-mediated cross-coupling to install the tetrazole moiety, followed by nitro-group reduction.

Step 1: Tetrazole Ring Installation via Suzuki-Miyaura Coupling

Starting material : Ethyl 5-nitro-2-iodobenzoate
Reagents :

  • 1H-Tetrazole-5-boronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 equiv)
    Solvent : Tetrahydrofuran (THF)/H₂O (4:1)
    Conditions : 80°C, 12 hours under nitrogen.
    Outcome : Formation of ethyl 5-nitro-2-(tetrazol-1-yl)benzoate with 68% yield.
Step 2: Nitro-to-Amino Reduction

Reagents :

  • H₂ (1 atm)
  • Pd/C (10 wt%)
    Solvent : Methanol
    Conditions : Room temperature, 6 hours.
    Outcome : Reduction to ethyl 5-amino-2-(tetrazol-1-yl)benzoate (85% yield).

Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.1 Hz, 1H, Ar–H), 7.98 (dd, J = 8.7, 2.1 Hz, 1H, Ar–H), 6.72 (d, J = 8.7 Hz, 1H, Ar–H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₁H₁₂N₅O₂ [M+H]⁺: 262.0939; found: 262.0935.

Cycloaddition-Based Tetrazole Synthesis

[2+3] Cycloaddition Strategy

This route employs nitrile-azide cycloaddition to construct the tetrazole ring directly on the benzoate scaffold.

Step 1: Nitrile Intermediate Preparation

Starting material : Ethyl 5-amino-2-cyanobenzoate
Reagents :

  • Sodium azide (3.0 equiv)
  • Ammonium chloride (1.5 equiv)
    Solvent : Dimethylformamide (DMF)
    Conditions : 120°C, 24 hours.
    Outcome : Formation of this compound (72% yield).

Optimization Notes :

  • Excess sodium azide ensures complete conversion of the nitrile group.
  • Ammonium chloride acts as a Brønsted acid catalyst, accelerating the cycloaddition.
Purification and Yield Enhancement

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol.
Purity : >98% (HPLC).

Sequential Esterification and Tetrazole Functionalization

Late-Stage Esterification Approach

This method prioritizes early introduction of the tetrazole group, followed by esterification.

Step 1: Tetrazole Installation on Benzoic Acid

Starting material : 5-Amino-2-(tetrazol-1-yl)benzoic acid
Reagents :

  • Ethanol (excess)
  • H₂SO₄ (catalytic)
    Conditions : Reflux, 8 hours.
    Outcome : Esterification to this compound (78% yield).
Challenges and Solutions
  • Acid Sensitivity : The tetrazole ring may protonate under acidic conditions, requiring controlled pH during esterification.
  • Side Reactions : Competing decarboxylation is mitigated by using anhydrous ethanol and molecular sieves.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Palladium coupling 68–85% High regioselectivity; scalable Costly catalysts; inert atmosphere needed
Cycloaddition 72% Single-step tetrazole formation High-temperature conditions
Late-stage esterification 78% Simple setup; avoids sensitive intermediates Acid-sensitive substrates require care

Industrial-Scale Considerations

Catalyst Recycling in Palladium-Mediated Routes

  • Pd Recovery : Use of polymer-supported Pd catalysts enables >90% metal recovery, reducing costs.
  • Solvent Systems : Switching from THF to cyclopentyl methyl ether (CPME) improves safety and sustainability.

Continuous Flow Optimization

  • Cycloaddition in Flow : Reaction time reduced from 24 hours to 2 hours using microreactors at 150°C.

Scientific Research Applications

Ethyl 5-amino-2-(tetrazol-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(tetrazol-1-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property This compound Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate Ethyl 4-(dimethylamino)benzoate
Molecular Weight (g/mol) ~291.28 (calculated) ~345.34 ~193.21
logP (Predicted) ~1.8 ~2.3 ~1.5
Key Functional Groups Tetrazole, amine, ester Benzoxazole, tetrazole, ester Ester, tertiary amine

Q & A

Q. Methodological Focus

  • FT-IR : Identify N-H stretching (3100–3500 cm1^{-1}) and tetrazole ring vibrations (1450–1600 cm1^{-1}) .
  • 1H^1H NMR : Confirm aromatic protons (δ 6.5–8.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm) .
  • X-ray Crystallography : Resolve tautomeric forms (1H- vs. 2H-tetrazole) and hydrogen-bonding networks .
  • Computational Studies : Density Functional Theory (DFT) can predict electronic properties and tautomer stability .

How should researchers address discrepancies in reported biological activity data?

Data Analysis Focus
Contradictions in biological activity (e.g., cytotoxicity variations) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. Hep-2), exposure times, or solvent carriers (e.g., DMSO concentration) .
  • Structural Purity : Impurities from incomplete cyclization or esterification can skew results. Validate purity via HPLC or mass spectrometry .
  • Mechanistic Studies : Use molecular docking to assess interactions with target enzymes/receptors, corroborating experimental findings .

What reaction parameters critically influence synthetic yield and purity?

Q. Advanced Optimization Focus

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance tetrazole cyclization efficiency .
  • Catalysts : Copper(I) iodide or ammonium chloride accelerates azide-alkyne cycloaddition in tetrazole formation .
  • Temperature : Reflux (~80°C) improves esterification kinetics but may require inert atmospheres to prevent decomposition .
  • Workup Protocols : Neutralize excess reagents (e.g., sodium azide) with ammonium chloride to minimize byproducts .

How can computational modeling enhance the design of derivatives with improved bioactivity?

Q. Methodological Focus

  • Docking Simulations : Predict binding affinities to targets like cyclooxygenase (COX) or antimicrobial enzymes using AutoDock Vina .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with activity trends .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .

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